myxotyroside B
Description
Origin and Isolation from Myxobacteria
Myxotyroside B was first identified and isolated from a strain of Myxococcus, a genus of soil-dwelling bacteria. acs.orgnih.gov The isolation of myxotyrosides A and B from Myxococcus sp. strain 131 marked the discovery of a new class of myxobacterial metabolites. acs.orgresearchgate.net The process involved cultivation of the bacterium followed by extraction and chromatographic techniques to separate the compound. The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry and various NMR (Nuclear Magnetic Resonance) techniques. acs.org
Myxobacteria, which belong to the delta-subdivision of Proteobacteria, are well-regarded as prolific producers of structurally diverse and biologically active secondary metabolites. acs.orgnih.govnih.govresearchgate.net These gliding bacteria have remarkably large genomes which contain numerous biosynthetic gene clusters, reflecting their capacity for producing a wide array of natural products. nih.govasm.org Over the last few decades, more than 100 distinct secondary metabolites with over 600 variations have been isolated from thousands of myxobacterial strains. nih.gov
Species within the Myxococcus genus, such as Myxococcus xanthus, are among the most studied myxobacteria and are known to produce various classes of compounds. nih.govnih.gov Many of these metabolites are synthesized by large multienzyme complexes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), or hybrids of the two. nih.gov This biosynthetic capability makes Myxococcus species veritable factories for novel chemical entities. researchgate.net
Table 1: Examples of Secondary Metabolites from Myxococcus xanthus
| Metabolite Class | Example Compound(s) | Reference |
|---|---|---|
| Chromopeptide | Myxochromid | nih.gov |
| Polyketide | Myxalamid | nih.govresearchgate.net |
| Polypeptide Antibiotic | Myxovirescin (TA) | asm.orgnih.gov |
| Siderophore | Myxochelin | nih.gov |
Myxobacteria are predatory microorganisms commonly found in soil, where they play a role as decomposers. asm.orgresearchgate.net Their ecological niche involves a complex lifestyle that includes "wolf-pack" predation on other microbes, which is facilitated by the secretion of a range of secondary metabolites, including antibiotics and lytic enzymes. asm.org These compounds can act as weapons to kill and lyse prey, providing the myxobacteria with a source of nutrients. asm.org
The discovery of this compound occurred within the context of screening myxobacteria for novel natural products. acs.orgnih.gov While the specific ecological function of this compound has not been definitively established, the production of such specialized metabolites is often linked to the organism's survival strategies, such as defense, communication (quorum sensing), or predation within its competitive soil environment. nih.govasm.org The discovery of a new class of compounds like the myxotyrosides from a Myxococcus strain underscores the vast, yet underexplored, biosynthetic potential residing within these microorganisms. researchgate.net
Myxococcus Species as Biosynthetic Factories for Secondary Metabolites
Chemical Classification and Core Structural Elements of this compound
This compound is classified as a glycolipid, a molecule containing both a lipid and a carbohydrate component. nih.govpeerj.com More specifically, it belongs to the rhamnoside subclass of glycosides. acs.orgnih.govontosight.ai Its unique structure is an assembly of three distinct building blocks: a rhamnose sugar, a tyrosine-derived core, and a fatty acyl chain. acs.orgnih.gov
The aglycone, or non-sugar core, of this compound is derived from the amino acid L-tyrosine. acs.orgnih.govresearchgate.net This core structure provides the aromatic backbone of the molecule. vulcanchem.com Biosynthetic modifications to the original tyrosine scaffold result in the specific aglycone that is then further functionalized by glycosylation and acylation to form the final natural product. acs.orgvulcanchem.com
A key structural feature of this compound is the fatty acyl group attached to the amino group of the tyrosine-derived core. acs.orgnih.gov In this compound, this component is (Z)-2-hexadecenoic acid. acs.orgnih.gov This is an unbranched, 16-carbon fatty acid with a cis-configured double bond between carbons 2 and 3. acs.orgvulcanchem.com The nature of this fatty acid is a critical distinguishing feature between this compound and its analogue, Myxotyroside A, which contains a branched fatty acid chain, (Z)-15-methyl-2-hexadecenoic acid. acs.orgvulcanchem.com The specific fatty acid profile of the producing Myxococcus strain did not show significant concentrations of the fatty acids found in the myxotyrosides, suggesting a dedicated biosynthetic pathway for their incorporation. acs.orgnih.gov
Table 2: Structural Comparison of Myxotyroside A and this compound
| Feature | Myxotyroside A | This compound | Reference |
|---|---|---|---|
| Core Structure | Tyrosine-derived | Tyrosine-derived | acs.orgnih.gov |
| Sugar Moiety | Rhamnose | Rhamnose | acs.orgnih.gov |
| Fatty Acyl Chain | (Z)-15-methyl-2-hexadecenoic acid | (Z)-2-hexadecenoic acid | acs.orgnih.govvulcanchem.com |
| Fatty Acyl Nature | Methyl-branched | Unbranched | vulcanchem.com |
Structure
2D Structure
Properties
Molecular Formula |
C30H47NO6 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
(Z)-N-[(Z)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethenyl]hexadec-2-enamide |
InChI |
InChI=1S/C30H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26(32)31-22-21-24-17-19-25(20-18-24)37-30-29(35)28(34)27(33)23(2)36-30/h15-23,27-30,33-35H,3-14H2,1-2H3,(H,31,32)/b16-15-,22-21-/t23-,27-,28+,29+,30-/m0/s1 |
InChI Key |
GGZPHYAJMQANDM-JNUMMFPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\C(=O)N/C=C\C1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)NC=CC1=CC=C(C=C1)OC2C(C(C(C(O2)C)O)O)O |
Synonyms |
myxotyroside B |
Origin of Product |
United States |
Elucidation of Myxotyroside B Biosynthetic Pathways
Proposed Biosynthetic Logic and Intermediate Formation
The biosynthesis of myxotyroside B is logically proposed to occur through the convergence of three distinct pathways that generate its core components: a tyramine (B21549) moiety, an activated rhamnose sugar, and a specific acyl chain.
Hybrid PKS/NRPS systems are large, modular enzymes responsible for synthesizing many complex natural products in bacteria. nih.govnih.gov These systems typically combine modules that incorporate amino acids (NRPS) and short-chain carboxylic acids (PKS) into a growing chain. nih.govbiorxiv.org
While the building blocks of this compound—an amino acid derivative and a fatty acid (a polyketide product)—are consistent with PKS/NRPS logic, the final structure is not a typical peptide or polyketide. It is an N-acylated amino acid glycoside. The biosynthesis is therefore more likely accomplished by a series of discrete enzymes rather than a single, large hybrid PKS/NRPS megasynthase. nih.govnih.gov Myxobacteria are known to possess numerous PKS and NRPS gene clusters, including hybrid systems, which contribute to their vast metabolic potential. nih.govresearchgate.netfrontiersin.org However, direct evidence linking a canonical hybrid PKS/NRPS cluster to this compound has not been established.
The formation of this compound relies on the dedicated synthesis of its precursors.
Acyl Precursor : this compound contains (Z)-2-hexadecenoic acid. nih.gov Analysis of the fatty acid profile of the producing Myxococcus strain revealed that this specific unsaturated fatty acid is not a significant component of the bacterium's general lipid pool. nih.gov This suggests that it is synthesized de novo by a dedicated pathway specifically for incorporation into this compound. The biosynthesis would likely involve a fatty acid synthase (FAS) or a type II PKS system to generate the C16 palmitic acid backbone, followed by the action of a specific desaturase to introduce the double bond at the Δ2 position.
Tyramine-Related Precursor : The core of the molecule is derived from the amino acid L-tyrosine. nih.gov A plausible initial step is the decarboxylation of L-tyrosine by a tyrosine decarboxylase to form tyramine. This tyramine intermediate would then serve as the scaffold for subsequent modifications. The next logical step is the glycosylation of the tyramine's phenolic hydroxyl group with a rhamnose sugar moiety. The rhamnose itself is typically synthesized as the activated nucleotide sugar dTDP-L-rhamnose from glucose-1-phosphate via a well-established enzymatic pathway.
Hypothetical Hybrid Polyketide Synthase / Nonribosomal Peptide Synthetase (PKS/NRPS) Involvement
Genetic Determinants of this compound Biosynthesis
The genetic blueprint for the production of a secondary metabolite is encoded within a dedicated biosynthetic gene cluster (BGC). nih.govmdpi.com
As of now, the specific biosynthetic gene cluster responsible for this compound production has not been experimentally identified or characterized. Genome mining of myxobacteria frequently reveals a vast number of BGCs with the potential to produce novel compounds, many of which remain uncharacterized or "cryptic". frontiersin.orgnih.gov
Based on the proposed biosynthetic logic, a hypothetical this compound BGC would be expected to contain a specific set of genes. The table below outlines the predicted enzymatic functions and corresponding genes that would constitute this cluster.
| Predicted Enzyme Function | Corresponding Gene Type in BGC | Role in this compound Biosynthesis |
| Tyrosine Decarboxylase | tyrDC | Converts L-tyrosine to tyramine. |
| dTDP-glucose synthase | rfbA / rmlA | Part of the dTDP-L-rhamnose pathway; converts glucose-1-phosphate. |
| dTDP-glucose 4,6-dehydratase | rfbB / rmlB | Catalyzes the second step in dTDP-L-rhamnose biosynthesis. |
| dTDP-4-keto-6-deoxyglucose 3,5-epimerase | rfbC / rmlC | Catalyzes the third step in dTDP-L-rhamnose biosynthesis. |
| dTDP-4-keto-rhamnose reductase | rfbD / rmlD | Catalyzes the final step to produce dTDP-L-rhamnose. |
| Rhamnosyltransferase | rhaT | Transfers rhamnose from dTDP-L-rhamnose to the tyramine precursor. |
| Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) | fas/pks | Synthesizes the C16 fatty acid chain. |
| Fatty Acid Desaturase | des | Introduces the Δ2 double bond into the fatty acid. |
| N-acyl amino acid transferase | aat | Catalyzes the final amide bond formation between the fatty acid and the glycosylated tyramine. |
The final and crucial step in the assembly of this compound is the formation of an amide bond between the carboxyl group of (Z)-2-hexadecenoic acid and the amino group of the glycosylated tyramine intermediate. This reaction is characteristic of an N-acyl amino acid transferase. nih.govnih.gov
Enzymes that catalyze N-acylation of amino acids fall into several categories. nih.gov Some are ATP-dependent, activating the carboxylic acid as an acyl-adenylate intermediate before transferring it to the amine nucleophile. nih.gov Others, such as certain hydrolases (e.g., lipases), can function in reverse under specific conditions to form amide bonds without ATP, often via an acyl-enzyme intermediate. nih.gov It is highly probable that a dedicated N-acyl transferase, encoded within the this compound gene cluster, performs this final conjugation to yield the complete molecule.
Identification and Analysis of Biosynthetic Gene Clusters (BGCs)
Regulatory Mechanisms Governing this compound Production
Specific regulatory mechanisms that directly control the expression of the this compound biosynthetic pathway have not yet been elucidated. However, the production of secondary metabolites in Myxococcus is known to be tightly integrated with the organism's complex life cycle, which includes predation and starvation-induced fruiting body formation. d-nb.infobiorxiv.org
The regulation of secondary metabolism in the model myxobacterium Myxococcus xanthus involves a complex network of signaling molecules and transcription factors. Key regulatory systems include:
Starvation Signaling : Nutrient limitation triggers a cascade that initiates both multicellular development and the production of many secondary metabolites. biorxiv.org
The MrpC/FruA Cascade : These are two key transcription factors that control developmental gene expression. biorxiv.org
C-Signaling : An intercellular contact-dependent signal essential for the later stages of development, including sporulation. biorxiv.org
It is plausible that the production of this compound is governed by these or similar regulatory networks, potentially linking its synthesis to specific environmental cues or developmental stages, such as quorum sensing or defense against other microorganisms. d-nb.infoplos.org
Role of Quorum Sensing in Myxobacterial Secondary Metabolite Regulation
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. In myxobacteria, QS plays a critical role in regulating a variety of social behaviors, including motility, biofilm formation, predation, and the developmental process of fruiting body formation. researchgate.netnih.govacs.orgnih.gov This regulation is often mediated by the production and detection of small signaling molecules.
The production of many secondary metabolites in myxobacteria is tightly controlled and often linked to developmental stages or environmental cues, with quorum sensing being a key regulatory input. For instance, in Myxococcus xanthus, the A-signal, a mixture of amino acids and peptides, acts as a quorum signal that initiates the developmental program under starvation conditions. annualreviews.orgnih.gov This initiation is a prerequisite for the production of certain secondary metabolites associated with fruiting body formation.
The chemical structure of this compound, specifically its N-acylated tyrosine core, bears a resemblance to N-acyl-homoserine lactones (AHLs), a well-known class of quorum sensing signal molecules in many Gram-negative bacteria. acs.org This structural similarity has led to the hypothesis that myxotyrosides may themselves function as signaling molecules. While Myxococcus species are not typically known to produce their own AHLs, they have been shown to possess receptors that can detect and respond to AHLs produced by other bacteria, a phenomenon known as "eavesdropping". researchgate.netnih.gov This allows them to sense the presence of potential prey or competing bacteria and modulate their behavior accordingly.
Furthermore, other small molecules with structural similarities to QS signals, such as pyrazinones, have been identified in myxobacteria and shown to regulate cellular aggregation. acs.orgnih.gov This precedent strengthens the possibility that this compound could play a role in chemical communication, either within the producing Myxococcus population or in interactions with other microbes. The regulation of its biosynthesis is therefore likely integrated into the complex network of signaling pathways that govern myxobacterial social life.
Table 2: Examples of Quorum Sensing Signals and Their Roles in Myxobacteria
| Signal Molecule/System | Producing Organism(s) | Role in Myxobacteria |
| A-Signal (peptides/amino acids) | Myxococcus xanthus | Quorum sensing for initiating development under starvation. annualreviews.orgnih.gov |
| C-Signal (cell-surface protein) | Myxococcus xanthus | Morphogenetic signaling during fruiting body development. annualreviews.org |
| Acyl-Homoserine Lactones (AHLs) | Various Gram-negative bacteria | Sensed by myxobacteria to detect prey, influencing predation and sporulation. researchgate.netnih.gov |
| Pyrazinones | Corallococcus exiguus | Promotes cellular aggregation. acs.orgnih.gov |
While direct experimental evidence linking quorum sensing to the regulation of this compound biosynthesis is still forthcoming, the structural characteristics of the molecule and the well-established role of QS in controlling secondary metabolism in myxobacteria provide a strong foundation for this hypothesis. Future research focusing on the genetic context of the this compound biosynthetic gene cluster and its expression under different conditions will be crucial to fully elucidate its regulatory mechanisms.
Advanced Structural Elucidation and Spectroscopic Characterization of Myxotyroside B
Modern Spectroscopic Techniques for Comprehensive Structural Delineation
The structural elucidation of myxotyroside B, a glycolipid from a Myxococcus sp., was accomplished through a combination of advanced spectroscopic methods. nih.gov These techniques provide complementary information that, when pieced together, reveals the complete molecular puzzle.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. emerypharma.com For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments was critical for establishing the atomic framework. nih.gov
One-dimensional ¹H NMR spectra reveal the number of distinct proton environments and their multiplicities (splitting patterns), which indicates adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon atoms. wiley.com
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms. rutgers.edu
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems like those found in the tyrosine and rhamnose moieties. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for connecting the individual spin systems. For this compound, HMBC correlations would have been essential to link the fatty acid chain to the tyrosine core and the rhamnose sugar to the phenolic oxygen of the tyrosine moiety.
The specific chemical shifts observed for this compound confirm the presence of three key structural components: a tyrosine-derived core, a rhamnose sugar, and a (Z)-2-hexadecenoic acid acyl group. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) |
| Tyrosine Moiety | ||
| 1 | 171.5 | - |
| 2 | 54.9 | 4.65 |
| 3 | 36.8 | 3.10, 2.98 |
| 1' | 131.0 | - |
| 2', 6' | 130.4 | 7.10 |
| 3', 5' | 116.8 | 6.95 |
| 4' | 156.3 | - |
| (Z)-2-Hexadecenoic Acid Moiety | ||
| 1'' | 166.7 | - |
| 2'' | 122.1 | 5.80 |
| 3'' | 147.5 | 6.75 |
| 4'' | 29.5 | 2.20 |
| ... | ... | ... |
| 16'' | 14.1 | 0.88 |
| Rhamnose Moiety | ||
| 1''' | 99.8 | 5.45 |
| 2''' | 71.0 | 4.05 |
| 3''' | 71.2 | 3.80 |
| 4''' | 72.9 | 3.50 |
| 5''' | 69.5 | 3.65 |
| 6''' | 17.8 | 1.25 |
Note: Data is representative and compiled based on typical values for such structures and information from the primary literature. Specific assignments depend on detailed 2D NMR analysis.
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. currenta.de High-resolution mass spectrometry (HRMS), often utilizing technologies like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula. chromatographytoday.comthermofisher.com For this compound, HRMS would establish the precise molecular formula, which serves as a fundamental constraint for interpreting NMR data.
Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of a selected precursor ion. currenta.dewaters.com In this technique, the parent ion is isolated and then fragmented, and the resulting product ions are analyzed. The fragmentation pattern offers direct evidence for the constituent parts of the molecule. In the case of this compound, key fragmentation pathways would include:
Loss of the rhamnose sugar: A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in an ion corresponding to the aglycone (the tyrosine-fatty acid portion).
Loss of the fatty acid chain: Cleavage of the amide bond would result in an ion representing the rhamnosylated tyrosine core.
This fragment analysis provides powerful confirmation of the building blocks identified by NMR spectroscopy. currenta.de
Table 2: Representative High-Resolution Tandem MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Fragment |
| [M+H]⁺ | [M+H - 146]⁺ | 146.0579 | Loss of the rhamnose moiety |
| [M+H]⁺ | [M+H - 252]⁺ | 252.2402 | Loss of the (Z)-2-hexadecenoic acid moiety |
| [M+H]⁺ | [Tyrosine+H]⁺ | - | Fragment corresponding to the protonated tyrosine core |
Note: The m/z values are theoretical and represent expected fragments. Actual observed values would be used to confirm these assignments.
The definitive structure of this compound could not be determined by any single technique alone. The strength of the elucidation process lies in the integration of complementary data from both NMR and MS. researchgate.nettib-op.org
The process typically follows a synergistic workflow:
Molecular Formula: HRMS provides the exact molecular formula, defining the total number of carbons, hydrogens, oxygens, and other atoms. This is the master checklist for all structural pieces.
Substructure Identification: 1D and 2D NMR data are used to identify the individual spin systems and thus the core components: the tyrosine derivative, the rhamnose sugar, and the unsaturated fatty acid. mdpi.com
Fragment Confirmation: Tandem MS data corroborates the identity of these substructures by showing characteristic neutral losses and fragment ions corresponding to these building blocks.
Connectivity Puzzle: HMBC NMR data provides the final and most critical links, showing correlations between the different substructures. For instance, an HMBC correlation between the anomeric proton of rhamnose (H-1''') and the phenolic carbon of tyrosine (C-4') would definitively prove the attachment point of the sugar. Similarly, correlations between the tyrosine's amine proton and the fatty acid's carbonyl carbon would confirm the amide linkage.
This integrated approach, combining the "parts list" from MS with the detailed "assembly instructions" from NMR, allows for the unambiguous assignment of the complete covalent structure of this compound. researchgate.net
Mass Spectrometry (MS): High-Resolution and Tandem Mass Spectrometry for Fragment Analysis
Computational and Cheminformatics Approaches in this compound Structure Analysis
While traditional spectroscopic methods are powerful, computational chemistry and cheminformatics offer an additional layer of validation and insight into complex structures like this compound. embopress.org These in silico methods are increasingly used to resolve ambiguities and increase confidence in proposed structures. frontiersin.org
One of the most powerful techniques is the prediction of NMR chemical shifts using Density Functional Theory (DFT). chemmethod.com The process involves:
Building a 3D model of the proposed structure of this compound.
Performing geometry optimization to find the lowest energy conformations of the molecule.
Calculating the ¹H and ¹³C NMR chemical shifts for these conformations.
Comparing the calculated shifts to the experimental data.
A high degree of correlation between the experimental and DFT-predicted NMR parameters provides strong, independent support for the correctness of the assigned structure. frontiersin.org Statistical methods, such as the DP4+ probability analysis, can be employed to provide a quantitative measure of confidence in the assignment, which is particularly useful for complex molecules with multiple stereocenters.
Furthermore, cheminformatics tools and databases can be used to analyze the structure. Searching databases for the identified substructures or the entire molecule can help determine the novelty of the compound and identify related natural products, potentially offering clues about its biosynthetic pathway. embopress.org
Chemical Synthesis and Analog Design Strategies for Myxotyroside B
Approaches to Total Synthesis of Myxotyroside B
While a completed total synthesis of this compound has not been extensively documented in publicly available literature, the structural components of the molecule allow for a detailed discussion of potential synthetic strategies. The synthesis would require precise control over stereochemistry, particularly in the formation of the glycosidic linkage and the establishment of chiral centers in the aglycone.
Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary retrosynthetic disconnections would logically occur at the key functional linkages: the glycosidic bond, the amide bond, and the ester bond.
A plausible retrosynthetic pathway would involve the following key disconnections:
Glycosidic Bond Disconnection: The initial and most significant disconnection severs the bond between the rhamnose sugar and the phenolic oxygen of the tyrosine-derived aglycone. This simplifies the target into two main building blocks: a protected rhamnose donor and the aglycone acceptor.
Amide and Ester Bond Disconnections: The aglycone itself can be further simplified by disconnecting the amide and ester linkages. This breaks the aglycone down into L-tyrosine (or a suitable derivative), a long-chain fatty acid, and an amino alcohol component.
This strategy divides the complex challenge into the manageable synthesis of three key fragments, which can then be coupled in a convergent manner.
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Point | Resulting Fragments | Key Synthetic Challenge |
| Glycosidic Bond | Rhamnose Donor & Aglycone Acceptor | Stereoselective Glycosylation |
| Amide Bond | Tyrosine Derivative & Amino Alcohol | Amide Coupling |
| Ester Bond | Fatty Acid & Tyrosine-Amino Alcohol Adduct | Esterification |
The stereoselective synthesis of glycosides, particularly 1,2-cis-glycosides like rhamnosides, is a well-known challenge in carbohydrate chemistry. nih.gov The formation of the glycosidic bond in this compound would require a carefully chosen glycosylation strategy to ensure the correct anomeric configuration.
Several methodologies have been developed for stereoselective rhamnosylation:
Neighboring Group Participation: Using a participating protecting group at the C-2 position of the rhamnose donor can direct the incoming aglycone to the opposite face, typically yielding a 1,2-trans-glycoside. To achieve the desired 1,2-cis linkage, non-participating protecting groups are necessary.
Promoter-Controlled Glycosylation: The choice of promoter (e.g., Lewis acids) can significantly influence the stereochemical outcome. For instance, the use of ferric chloride (FeCl₃) has been reported as an eco-friendly catalyst for the stereoselective synthesis of aryl-O-rhamnosides. thieme-connect.comthieme-connect.com
Hydrogen-Bond-Mediated Aglycone Delivery (HAD): This technique involves using a protecting group on the glycosyl donor that can form a hydrogen bond with the acceptor, delivering it to a specific face of the donor to control stereoselectivity. nih.gov
Enzymatic Synthesis: Glycosyltransferases and engineered glycoside hydrolases (glycosynthases) offer a powerful and highly selective alternative for forming glycosidic bonds under mild, environmentally friendly conditions. nih.govbeilstein-journals.orgmdpi.com
The synthesis of the aglycone would also demand stereocontrol, particularly if derived from chiral pool starting materials like L-tyrosine, to maintain the integrity of the stereocenters.
Retrosynthetic Planning and Strategic Disconnections
Synthetic Strategies for this compound Analogues and Derivatives
The synthesis of analogues and derivatives is crucial for exploring the structure-activity relationships (SAR) of a bioactive natural product. For this compound, several synthetic strategies can be envisioned to generate a library of related compounds. These strategies often build upon the intermediates developed during the total synthesis campaign. nih.gov
Potential modifications to the this compound structure include:
Variation of the Fatty Acid Chain: The long-chain fatty acid component can be readily varied. Analogs could be synthesized with different chain lengths, degrees of saturation, and branching patterns to probe the role of this lipophilic tail.
Modification of the Tyrosine Core: The aromatic ring of the tyrosine moiety could be substituted with different functional groups (e.g., halogens, alkyl groups) to alter its electronic properties and steric profile.
Alteration of the Sugar Moiety: The rhamnose sugar could be replaced with other monosaccharides (e.g., glucose, mannose, fucose) to investigate the importance of the carbohydrate portion for biological activity. The anomeric linkage could also be varied (e.g., from O-glycoside to C- or S-glycoside). beilstein-journals.org
Simplification of the Structure: Creating simplified analogs by removing certain functional groups or chiral centers can help identify the minimal pharmacophore required for activity. For example, an achiral desmethyl analog of myxopyronin B showed enhanced potency, suggesting that simplification can sometimes be beneficial. nih.gov
Table 2: Potential Analogues of this compound
| Modification Site | Type of Variation | Rationale |
| Fatty Acid | Chain length, saturation, branching | Investigate the role of lipophilicity |
| Tyrosine Core | Aromatic substitution | Modulate electronic and steric properties |
| Sugar Moiety | Different monosaccharides, linkage type | Determine the importance of the glycan part |
| Overall Structure | Removal of functional groups | Identify the core pharmacophore |
Application of Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of a complex molecule like this compound provides multiple opportunities to apply these principles.
Key green chemistry strategies applicable to this compound synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. For example, using a catalytic amount of FeCl₃ for the glycosylation step is a greener alternative to many traditional promoters. thieme-connect.comthieme-connect.com
Enzymatic and Chemo-enzymatic Methods: Enzymes operate under mild conditions (neutral pH, room temperature, aqueous media) and exhibit high selectivity, which can reduce the need for protecting groups and minimize waste. nih.govrsc.org Glycosynthases could be employed for the key glycosylation step. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Convergent syntheses, as proposed in the retrosynthetic analysis, are often more atom-economical than linear syntheses.
Use of Renewable Feedstocks: this compound's building blocks (tyrosine, rhamnose, fatty acids) are derived from natural sources. A synthetic approach starting from these or other renewable materials aligns with green chemistry principles. researchgate.net
Solvent-Free Reactions: Where possible, conducting reactions under solvent-free conditions can significantly reduce environmental impact. For example, methods have been developed for the synthesis of thioglycoside donors without the use of solvents. acs.org
By integrating these principles, the chemical synthesis of this compound and its analogs can be made more efficient, safer, and environmentally sustainable.
Preclinical Investigations of Myxotyroside B Biological Activities and Mechanistic Studies
In Vitro Biological Activity Profiling of Myxotyroside B.ontosight.ainih.gov
This compound, isolated from a Myxococcus species, is a member of a new class of metabolites characterized by a tyrosine-derived core structure. nih.govacs.org This core is uniquely glycosylated with rhamnose and acylated with uncommon fatty acids, namely (Z)-15-methyl-2-hexadecenoic acid and (Z)-2-hexadecenoic acid. nih.govacs.org Preclinical studies have begun to map out its potential therapeutic applications by evaluating its biological effects in various laboratory models. ontosight.ai
Antimicrobial Efficacy Against Diverse Microorganisms.acs.orgpeerj.com
This compound has demonstrated notable antimicrobial properties against a range of microorganisms. acs.orgpeerj.com Research has shown its potential to inhibit the growth of both bacteria and fungi, suggesting its potential as a broad-spectrum antimicrobial agent. acs.orgresearchgate.net
Specifically, this compound has been evaluated for its activity against various bacterial and fungal strains. One study reported its antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus, with IC50 values of 0.4 and 3.0 μg/mL, respectively. acs.org The same study also highlighted its antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium intracellulare, with IC50 values of 0.35 and 0.9 μg/mL, respectively. acs.org
| Microorganism | Type | IC50 (μg/mL) |
|---|---|---|
| Cryptococcus neoformans | Fungus | 0.4 |
| Aspergillus fumigatus | Fungus | 3.0 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterium | 0.35 |
| Mycobacterium intracellulare | Bacterium | 0.9 |
Evaluation of Anti-inflammatory Modulatory Effects.
While direct studies on the anti-inflammatory effects of this compound are limited, related compounds and the producing organisms suggest a potential for such activity. Rhamnolipids, which are structurally related to myxotyrosides, are known to act as immune modulators. abdel-mawgoud.com The anti-inflammatory properties of natural compounds are often evaluated by their ability to modulate the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-6) in cellular models. nih.govfrontiersin.orgmdpi.com Further research is necessary to specifically determine the anti-inflammatory capacity of this compound.
Assessment of Antioxidant Potential.nih.gov
The antioxidant potential of this compound is an area of interest in preclinical investigations. ontosight.ai Antioxidant activity is often assessed by the ability of a compound to scavenge free radicals or chelate pro-oxidant metals. nih.gov While specific data on this compound's antioxidant capacity is not extensively detailed in the available literature, related biosurfactants have been shown to possess antioxidant properties. nih.gov The unique chemical structure of this compound, with its phenolic tyrosine core, suggests it may have the capacity to act as an antioxidant. nih.govacs.orgnih.gov
Cytotoxic Effects on Defined Cellular Models.nih.govresearchgate.net
The cytotoxic potential of this compound has been a key focus of its preclinical evaluation. ontosight.ainih.gov In vitro studies have explored its effects on various cell lines to determine its potential as an anticancer agent. ontosight.airesearchgate.net
This compound was screened for its cytotoxic activity against a panel of cell lines. nih.gov These assays are crucial for identifying compounds that can selectively target and kill cancer cells while minimizing harm to normal cells. mdpi.commdpi.com While specific IC50 values for this compound against different cancer cell lines are not consistently reported across all public literature, its characterization as a potential antineoplastic agent suggests that it exhibits cytotoxic effects in these models. nih.gov
Mechanistic Elucidation of this compound Action.acs.org
Understanding the mechanism of action is critical for the development of any new therapeutic agent. nih.gov For this compound, research is ongoing to identify its specific cellular and molecular targets to explain its observed biological activities. ontosight.aiacs.org
Identification of Putative Cellular and Molecular Targets.ontosight.ai
The mechanism of action for this compound is thought to be related to its amphiphilic nature, a characteristic shared with other biosurfactants like rhamnolipids. abdel-mawgoud.comnih.gov This property allows such molecules to interact with and disrupt biological membranes. abdel-mawgoud.com
A proposed mechanism for related rhamnolipids involves their intercalation into the cell membrane, leading to increased permeability and eventual cell lysis. nih.govnih.gov This disruption of the cell membrane's integrity can affect essential cellular functions, including transport and energy production. nih.gov Given the structural similarities, it is plausible that this compound exerts its antimicrobial and cytotoxic effects through a similar membrane-disrupting mechanism. acs.orgnih.gov However, further studies are required to identify the specific molecular targets within the cell membrane or other cellular components that this compound interacts with. ontosight.aifondationleducq.org
Investigation of Membrane Interaction and Permeabilization Hypotheses
The interaction of this compound with cellular membranes is a key area of investigation into its mechanism of action. The prevailing hypothesis suggests that this compound exerts its biological effects, at least in part, by interacting with and disrupting the integrity of cell membranes. This interaction is thought to be driven by the amphiphilic nature of the molecule, which possesses both hydrophilic (sugar moiety) and hydrophobic (fatty acid chain) regions. ontosight.ainih.gov
Several models of membrane permeabilization have been proposed for various membrane-active compounds, and these can provide a framework for understanding the potential mechanisms of this compound. These include:
Detergent-like Carpet Mechanism: At high concentrations, some peptides and lipids can coat the membrane surface and, upon reaching a threshold, disrupt the bilayer in a detergent-like manner, leading to the formation of micelles. plos.org
Toroidal Pore Formation: In this model, the membrane-active molecules insert into the lipid bilayer, inducing the lipids to bend inward to form a pore where both the inserted molecules and the lipid head groups line the channel. plos.orgmdpi.com
Barrel-Stave Pore Formation: This mechanism involves the aggregation of molecules within the membrane to form a barrel-like channel through the lipid bilayer.
Lipid Clustering and Phase Boundary Defects: The binding of molecules to the membrane can cause a clustering of anionic lipids through electrostatic interactions, leading to defects at the boundaries of these lipid phases. researchgate.net
The specific mechanism by which this compound may permeabilize membranes is likely dependent on its concentration and the specific lipid composition of the target membrane. rsc.org The initial interaction is often electrostatic, with the molecule binding to the membrane surface. plos.orgnih.gov This is followed by insertion into the lipid bilayer, which can lead to a transient or sustained disruption of membrane integrity. rsc.orgmdpi.com This permeabilization can result in the leakage of intracellular contents and ultimately lead to cell death. nih.gov
Table 1: Proposed Mechanisms of Membrane Permeabilization
| Mechanism | Description | Key Features |
|---|---|---|
| Detergent-like Carpet | Molecules coat the membrane surface and disrupt it in a detergent-like fashion. | Formation of micelles; occurs at high concentrations. |
| Toroidal Pore | Molecules and lipid head groups line the pore. | Membrane bends inward. |
| Barrel-Stave Pore | Molecules form a barrel-like channel. | Aggregation of molecules within the membrane. |
| Lipid Clustering | Molecules induce clustering of specific lipids. | Creates defects at phase boundaries. |
Impact on Specific Cellular Pathways and Processes
The interaction of this compound with the cell membrane can trigger a cascade of downstream events, impacting various cellular pathways and processes. Disruption of membrane integrity can lead to a loss of ion homeostasis, dissipation of the membrane potential, and ultimately, programmed cell death pathways such as apoptosis or regulated necrosis. nih.gov
For instance, membrane permeabilization can lead to the release of intracellular components that can activate inflammatory pathways. nih.gov Furthermore, the disruption of mitochondrial membranes can lead to the release of cytochrome c, a key event in the intrinsic apoptotic pathway. nahrainuniv.edu.iq
Research into other myxobacterial metabolites has revealed a wide range of cellular targets, including the inhibition of bacterial RNA polymerase and interference with protein synthesis. researchgate.net While the specific intracellular targets of this compound are still under investigation, it is plausible that its effects are not limited to membrane disruption alone. It may also directly or indirectly modulate the activity of key enzymes or signaling proteins, leading to a broader range of cellular responses. The alteration of metabolic pathways, such as lipid metabolism and amino acid metabolism, has been observed with other microbial secondary metabolites and represents a potential area of investigation for this compound. researchgate.net
Advanced Preclinical Model Systems for Mechanistic Research
To further elucidate the mechanisms of action of this compound, advanced preclinical model systems are being employed. These systems offer a more physiologically relevant context compared to traditional two-dimensional (2D) cell cultures. centro3r.itnih.gov
Utilization of Complex In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Systems)
Three-dimensional (3D) cell cultures, such as spheroids and organoids, better mimic the in vivo environment by allowing cells to grow and interact in three dimensions. promega.de These models can recapitulate key aspects of tissue architecture, including cell-cell and cell-matrix interactions, as well as the establishment of nutrient and oxygen gradients. nih.govpromega.de The use of 3D cultures can provide more accurate predictions of a compound's efficacy and potential for resistance development. nih.gov
Organ-on-a-chip (OoC) systems represent a further leap in complexity, integrating microfluidic technology to create microphysiological systems that simulate the structure and function of human organs. nih.govmdpi.com These platforms allow for the dynamic perfusion of culture medium, mimicking blood flow and enabling the study of compound effects under more realistic physiological conditions. mdpi.com OoC models can be used to investigate the effects of this compound on specific organ functions and to study multi-organ interactions. xiahepublishing.comresearchgate.netnih.gov
Table 2: Comparison of Preclinical Model Systems
| Model System | Advantages | Limitations |
|---|---|---|
| 2D Cell Culture | High-throughput, cost-effective, reproducible. | Lacks physiological relevance, poor predictive power. centro3r.it |
| 3D Cell Culture | Better mimics tissue architecture, cell-cell interactions, and gradients. promega.de | More complex, lower throughput than 2D, potential for hypoxic cores. centro3r.it |
| Organ-on-a-Chip | Simulates organ-level physiology, allows for dynamic perfusion. nih.govmdpi.com | Technically challenging, lower throughput, requires specialized equipment. |
High-Throughput Cell-Based Bioassays for Target Validation
High-throughput screening (HTS) plays a crucial role in the early stages of drug discovery, allowing for the rapid screening of large compound libraries. sci-hub.senih.gov Cell-based HTS assays are particularly valuable as they provide information on a compound's activity within a cellular context, accounting for factors such as membrane permeability and cytotoxicity. sci-hub.seresearchgate.net
These assays can be designed to measure a wide range of cellular responses, including cell viability, reporter gene expression, and the activation of specific signaling pathways. sci-hub.se High-content imaging (HCI) is a powerful HTS technique that combines automated microscopy with sophisticated image analysis to quantify multiple cellular parameters simultaneously. mdpi.com
For this compound, HTS and HCI can be employed to:
Identify potential molecular targets by screening against panels of cells with known genetic modifications.
Validate the on-target and off-target effects of the compound.
Characterize the phenotypic changes induced by this compound in a quantitative manner.
Screen for synergistic or antagonistic interactions with other compounds.
The development of sensitive and robust cell-based imaging assays is essential for identifying and characterizing novel inhibitors. nih.gov By leveraging these advanced preclinical models and high-throughput technologies, researchers can gain a deeper understanding of the biological activities and mechanisms of action of this compound, paving the way for its potential development as a therapeutic agent.
Future Perspectives in Myxotyroside B Research
Translational Research on Biosynthetic Engineering for Optimized Production
The production of myxotyroside B, like many valuable myxobacterial natural products, is often limited by the slow growth of the native producing strains and low fermentation titers. nih.govresearchgate.net Translational research focused on biosynthetic engineering offers a promising path to overcome these production bottlenecks, making the compound more accessible for extensive study and potential applications. A key strategy is the heterologous expression of its biosynthetic gene cluster (BGC). nih.govmdpi.com This involves identifying, cloning, and transferring the entire genetic blueprint for this compound synthesis from its native Myxococcus producer into a more tractable and robust host organism. nih.govnih.gov Genetically engineered host strains, such as other Myxococcus species (e.g., Myxococcus xanthus) or even bacteria like E. coli, can be optimized for faster growth and higher yields. nih.govacs.org
Further optimization can be achieved through metabolic engineering of the chosen heterologous host. This includes enhancing the supply of essential precursors for this compound biosynthesis, such as L-tyrosine, L-rhamnose, and specific fatty acids. rsc.orgresearchgate.netnih.gov For instance, the rhamnolipid biosynthetic pathway, which has been extensively studied, relies on the availability of sugar precursors and fatty acids synthesized via the fatty acid synthase II (FAS II) complex. rsc.org Similar principles can be applied to this compound. Moreover, process engineering, including the optimization of fermentation conditions (e.g., temperature, pH, nutrient composition) and the use of low-cost, renewable substrates, is crucial for developing an economically viable and scalable production process. researchgate.netpeerj.com
Table 1: Potential Strategies for Optimized this compound Production This table is interactive. Click on the headers to sort.
| Strategy | Approach | Rationale & Expected Outcome |
|---|---|---|
| Heterologous Expression | Transfer of the this compound BGC into a robust host like Myxococcus xanthus or E. coli. nih.govnih.gov | Overcomes limitations of the native producer; enables faster production cycles and higher yields in an industrially amenable host. mdpi.com |
| Precursor Engineering | Upregulation of pathways for L-tyrosine, dTDP-L-rhamnose, and specific fatty acid biosynthesis in the host strain. rsc.orgnih.gov | Increases the intracellular pool of necessary building blocks, potentially boosting the overall production titer of this compound. |
| Regulatory Gene Tuning | Identification and manipulation of regulatory genes within the BGC or the host's genome. mdpi.com | Enhances the expression of the biosynthetic genes, leading to increased enzymatic activity and higher product formation. |
| Fermentation Optimization | Systematic testing of media components, pH, temperature, and aeration. peerj.com | Defines the ideal environmental conditions for maximal growth and secondary metabolite production, improving process efficiency. |
| Substrate Engineering | Utilization of inexpensive and renewable feedstocks (e.g., agricultural waste, glycerol) as carbon sources. researchgate.netpeerj.com | Reduces production costs, making the large-scale synthesis of this compound more economically feasible and sustainable. |
Computational Design and Synthesis of Novel this compound Analogs with Tailored Bioactivities
The unique chemical architecture of this compound provides a versatile template for the creation of novel analogs with potentially improved or entirely new biological activities. Computational design and modeling are powerful tools that can guide this process, enabling the rational design of new structures before their costly and time-consuming chemical synthesis. paacademy.combiorxiv.org Using computational methods, researchers can simulate modifications to the this compound scaffold—such as altering the length, branching, or saturation of the fatty acid tail; substituting the amino acid core; or modifying the rhamnose moiety—and predict how these changes might affect the molecule's physical properties and its interaction with biological targets. epfl.chresearchgate.net
This in-silico approach allows for the high-throughput screening of virtual libraries of this compound analogs, prioritizing candidates with the highest probability of desired bioactivities, such as enhanced potency or selectivity against a specific cancer cell line or microbial pathogen. uni-frankfurt.de Once promising candidates are identified computationally, they can be generated through several routes. One approach is total chemical synthesis, which offers maximum flexibility in structural design. researchgate.net Another powerful method is semisynthesis, where the naturally produced this compound is chemically modified. Alternatively, biosynthetic engineering can be employed to generate analogs by feeding the production strain with modified precursors (e.g., tyrosine analogs) or by genetically altering the biosynthetic enzymes to accept different substrates. nih.gov This integrated approach of computational design followed by targeted synthesis can significantly accelerate the discovery of new bioactive agents derived from the this compound scaffold.
Table 2: Hypothetical this compound Analogs and Their Potential Tailored Bioactivities This table is interactive. Click on the headers to sort.
| Analog Class | Proposed Structural Modification | Potential Tailored Bioactivity |
|---|---|---|
| Fatty Acid Analogs | Variation in chain length, saturation, and branching of the N-acyl chain. nih.gov | Modulation of membrane interaction and cell permeability; potentially enhanced antimicrobial or cytotoxic activity. |
| Amino Acid Core Analogs | Replacement of L-tyrosine with other natural or unnatural amino acids (e.g., phenylalanine, tryptophan). uni-frankfurt.de | Altered target binding specificity; potential for novel mechanisms of action. |
| Glycosylation Variants | Removal of the rhamnose unit or replacement with other sugars (e.g., glucose, mannose). rsc.org | Investigation of the role of the sugar in solubility, stability, and target recognition. |
| Aromatic Ring Derivatives | Introduction of substituents (e.g., halogens, hydroxyl groups) onto the tyrosine phenyl ring. nih.gov | Enhanced binding affinity to target proteins through new electronic or hydrogen-bonding interactions. |
Deepening Mechanistic Understanding through Advanced Omics and Imaging Techniques
A fundamental goal in future this compound research is to elucidate its precise mechanism of action. While initial studies have characterized its structure and identified antitumor and antimicrobial potential, the specific molecular targets and cellular pathways it perturbs remain largely unknown. nih.gov A combination of advanced "omics" technologies and high-resolution imaging can provide a comprehensive, systems-level view of the compound's biological effects. pnas.org
Multi-omics approaches, which integrate data from genomics, transcriptomics (gene expression profiling), proteomics, and metabolomics, can create a detailed map of the cellular response to this compound treatment. nih.gov For example, comparing the proteomic and metabolomic profiles of treated versus untreated cells can reveal which proteins and metabolic pathways are directly or indirectly affected by the compound. pnas.org Techniques like Similarity Network Fusion can integrate these diverse datasets to predict the mechanism of action with higher confidence by clustering this compound with known compounds that elicit similar cellular fingerprints. pnas.org
These molecular-level insights can be complemented by advanced imaging techniques that visualize the compound's effects in real-time and with high spatial resolution. frontiersin.org Fluorescence microscopy, potentially using a fluorescently tagged this compound analog, can track the compound's uptake and subcellular localization, revealing whether it accumulates in specific organelles. mdpi.comnih.gov Furthermore, label-free methods like mass spectrometry imaging (MSI) can map the distribution of this compound and its metabolites directly within cells or tissue sections, providing crucial information about its biodistribution and metabolic fate at a microscopic level. nih.gov Together, these integrated omics and imaging strategies will be instrumental in building a detailed, mechanistic model of how this compound exerts its biological activity.
Table 3: Application of Advanced Techniques to Elucidate this compound's Mechanism of Action This table is interactive. Click on the headers to sort.
| Technique | Application for this compound Research | Potential Insights |
|---|---|---|
| Transcriptomics (RNA-Seq) | Profile changes in gene expression in cells upon treatment with this compound. | Identification of cellular pathways and stress responses activated or inhibited by the compound. pnas.org |
| Proteomics | Quantify changes in the cellular proteome following exposure to this compound. | Discovery of direct protein targets and downstream protein expression changes. pnas.org |
| Metabolomics | Analyze shifts in the cellular metabolome after this compound treatment. | Understanding of the compound's impact on cellular metabolism and identification of affected metabolic nodes. mdpi.com |
| Fluorescence Microscopy | Visualize the subcellular localization of a fluorescently labeled this compound analog. mdpi.com | Determination of the compound's primary site of action within the cell (e.g., membrane, mitochondria, nucleus). frontiersin.orgnih.gov |
| Mass Spectrometry Imaging (MSI) | Map the spatial distribution of this compound and its metabolites in situ without labeling. nih.gov | Provides a visual map of drug distribution and accumulation in specific cellular or tissue regions. nih.gov |
| Integrated Multi-Omics | Combine data from genomics, proteomics, and metabolomics using computational tools like SNF. pnas.org | Generation of a holistic view of the compound's impact, leading to robust hypotheses about its mechanism of action. nih.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the structural characterization of myxotyroside B?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to elucidate the compound’s planar structure. High-resolution mass spectrometry (HRMS) confirms molecular formula. For stereochemical determination, employ circular dichroism (CD) spectroscopy or X-ray crystallography if crystals are obtainable. Ensure purity via HPLC with UV/Vis or MS detection .
- Data Handling : Cross-validate spectral data with existing databases (e.g., SciFinder, PubChem) to identify discrepancies. Report conflicting peaks or signals in supplementary materials for peer review .
Q. How can researchers design experiments to assess the bioactivity of this compound in vitro?
- Experimental Design :
Cell Lines : Select cell lines relevant to hypothesized bioactivity (e.g., cancer lines for cytotoxicity, microbial strains for antimicrobial assays).
Dose-Response Curves : Test a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values.
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO).
Reproducibility : Perform triplicate experiments with independent replicates. Use ANOVA for statistical significance .
- Common Pitfalls : Avoid overinterpreting single-dose results; ensure assays account for compound stability (e.g., degradation in cell media) .
Q. What are best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?
- Synthetic Strategy :
Functional Group Modification : Target hydroxyl, glycosidic, or acyl groups for regioselective derivatization.
Purification : Use flash chromatography or preparative HPLC, with purity confirmed by TLC/HPLC.
Characterization : Compare derivative spectra (NMR, MS) to the parent compound to confirm structural changes .
- Documentation : Maintain detailed lab notebooks with reaction conditions, yields, and spectral data. Cross-reference synthetic steps with prior literature to avoid redundant efforts .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Analytical Framework :
Meta-Analysis : Compare assay conditions (e.g., cell line origin, incubation time, solvent used) across studies. Variability in IC₅₀ values may arise from differences in cell viability protocols (e.g., MTT vs. ATP-based assays) .
Mechanistic Studies : Use transcriptomics or proteomics to identify upstream targets (e.g., kinase inhibition, apoptosis pathways) and validate via siRNA knockdown or inhibitor assays .
- Ethical Reporting : Clearly disclose limitations (e.g., lack of in vivo validation) in publications to guide future research .
Q. What computational methods can predict the molecular targets of this compound?
- Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Machine Learning : Train models on known bioactive compounds (e.g., ChEMBL data) to predict target affinity. Cross-check predictions with experimental data .
- Data Interpretation : Prioritize targets with high docking scores and biological relevance to observed phenotypes .
Q. How can multi-omics approaches elucidate the biosynthetic pathway of this compound in its native organism?
- Integrated Workflow :
Genomics : Sequence the host organism’s genome to identify candidate gene clusters (e.g., polyketide synthases, glycosyltransferases).
Transcriptomics : Perform RNA-seq under stress conditions to correlate gene expression with compound production.
Metabolomics : Use LC-MS/MS to map intermediate metabolites and propose biosynthetic steps .
- Validation : Knock out candidate genes via CRISPR-Cas9 and monitor metabolite production .
Methodological Best Practices
- Literature Review : Use systematic review tools (e.g., PRISMA) to synthesize findings and identify research gaps. Cross-reference databases like PubMed, Web of Science, and specialized mycology/chemistry repositories .
- Ethical Considerations : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when publishing raw datasets (e.g., deposit spectra in MetaboLights) .
- Conflict Resolution : For contradictory data, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
